

# The Historical Development and Discovery of Benzoxonium Chloride: A Technical Guide

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## Compound of Interest

Compound Name: Benzoxonium

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## Introduction

**Benzoxonium** chloride, chemically known as N-benzyl,N-dodecyl-N,N-di(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound (QAC) utilized as an antiseptic and disinfectant. While it is a recognized active ingredient in various pharmaceutical preparations, particularly for buccopharyngeal applications, its specific historical development is not as extensively documented as that of its close analogue, benzalkonium chloride (BAC). This technical guide provides an in-depth overview of the historical context, discovery, synthesis, mechanism of action, and antimicrobial efficacy of **benzoxonium** chloride. Due to the limited specific historical data for **benzoxonium** chloride, the development of the broader class of QACs, particularly the pioneering work on BAC, will be referenced to provide a comprehensive historical perspective.

## Historical Development of Quaternary Ammonium Compounds

The antimicrobial properties of quaternary ammonium compounds were first reported in 1916 by Jacobs and Heidelberg.[1] However, it was the seminal work of German pathologist and bacteriologist Gerhard Domagk in 1935 that brought these compounds to the forefront of disinfection and antiseptis.[2] Domagk's research, published in the journal Deutsche Medizinische Wochenschrift under the title 'A new class of disinfection material', introduced

benzalkonium chloride to the public.[2] His work demonstrated that the attachment of an aliphatic group to the quaternary nitrogen significantly enhanced the biocidal properties of the compound, leading to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC.[1]

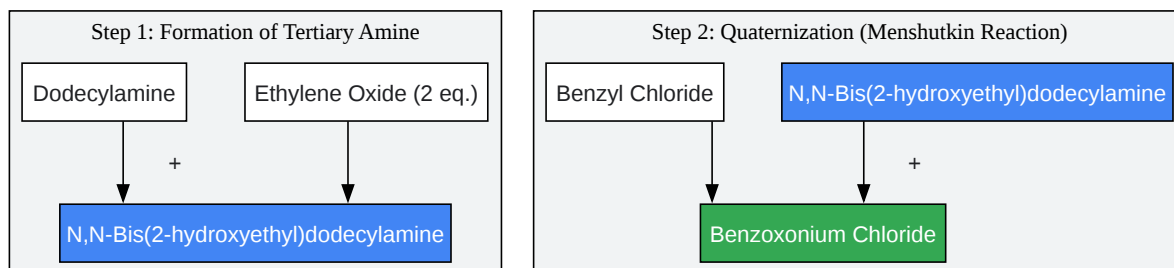
This discovery laid the foundation for the development of subsequent generations of QACs with improved efficacy, safety, and spectrum of activity. While the precise timeline of the discovery and first synthesis of **benzoxonium** chloride is not well-documented in publicly available literature, its structural similarity to BAC places it within the broader historical development of these essential antimicrobial agents.

## Synthesis of Benzoxonium Chloride

The synthesis of **benzoxonium** chloride, a quaternary ammonium salt, can be achieved through a variation of the Menshutkin reaction, which involves the alkylation of a tertiary amine.[3] In this case, the tertiary amine is N,N-Bis(2-hydroxyethyl)dodecylamine, which is then quaternized using benzyl chloride.

The proposed two-step synthesis is as follows:

- **Formation of the Tertiary Amine:** Dodecylamine is reacted with two equivalents of ethylene oxide to introduce the two hydroxyethyl groups, forming N,N-Bis(2-hydroxyethyl)dodecylamine.
- **Quaternization:** The resulting tertiary amine is then reacted with benzyl chloride. The nucleophilic nitrogen atom of the amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt, **benzoxonium** chloride.[4]



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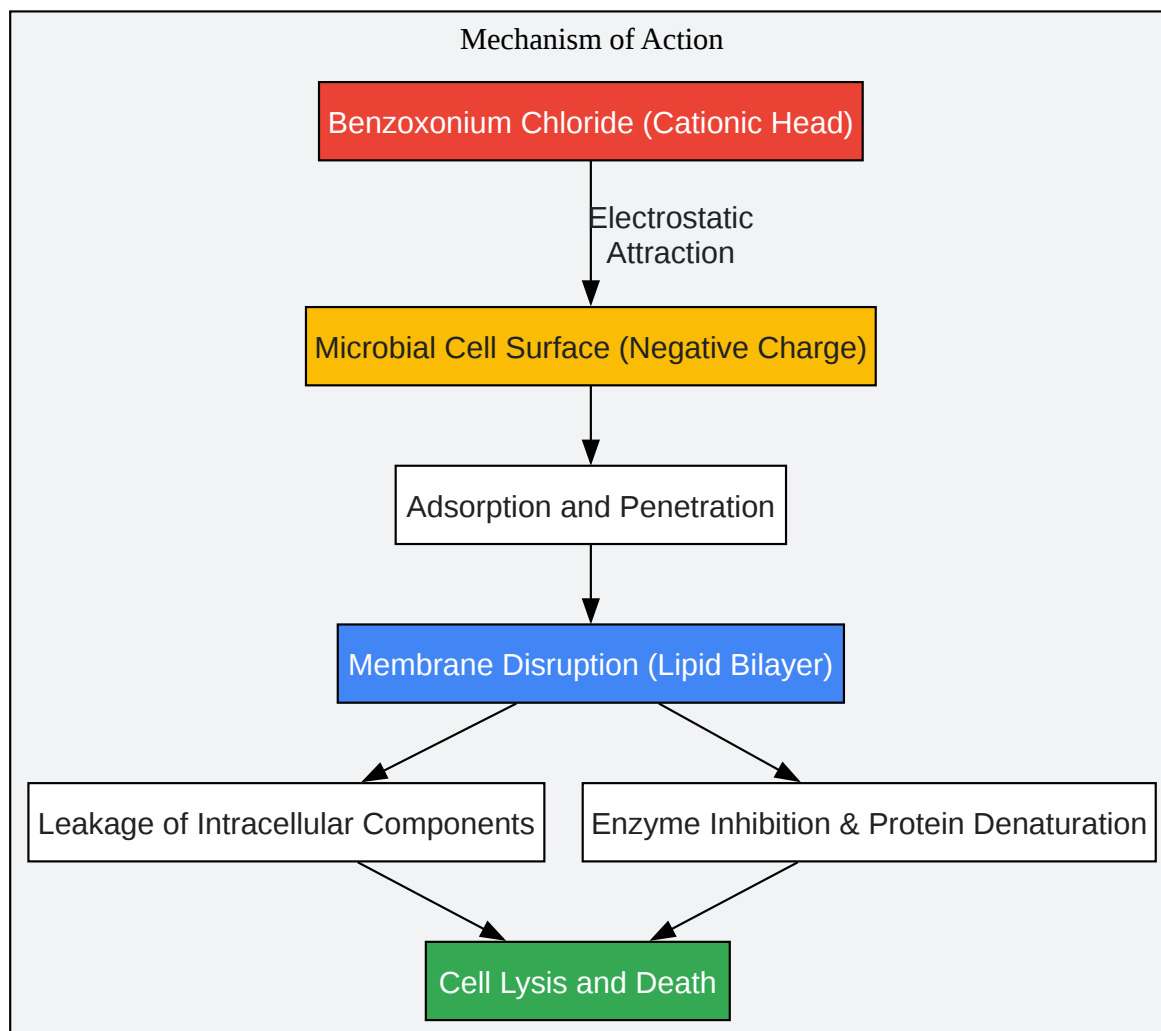
Proposed synthesis pathway for **benzoxonium** chloride.

## Mechanism of Action

The primary mechanism of antimicrobial action for **benzoxonium** chloride, typical of quaternary ammonium compounds, is the disruption of microbial cell membranes. As a cationic surfactant, the positively charged nitrogen head of the **benzoxonium** chloride molecule is attracted to the negatively charged components of the microbial cell surface.

This interaction initiates a cascade of events:

- **Adsorption and Penetration:** The **benzoxonium** chloride molecules adsorb to the cell surface and penetrate the cell wall.
- **Membrane Disruption:** The lipophilic dodecyl chain intercalates into the lipid bilayer of the cytoplasmic membrane, disrupting its fluidity and integrity.
- **Leakage of Intracellular Components:** The compromised membrane leads to the leakage of essential low-molecular-weight intracellular components, such as ions, nucleotides, and amino acids.
- **Enzyme Inhibition and Protein Denaturation:** Disruption of membrane-bound enzymes and denaturation of cellular proteins further contribute to the antimicrobial effect.
- **Cell Lysis and Death:** The culmination of these events leads to cell lysis and death.



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General mechanism of action for **benzoxonium** chloride.

## Antimicrobial Efficacy: Quantitative Data

A 1987 in vitro study by Cortat and Fels provides the most specific quantitative data on the antimicrobial activity of **benzoxonium** chloride against various buccopharyngeal pathogens. The Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations

(MBCs) were determined for 14 strains. The results demonstrate a potent antimicrobial effect, particularly against Gram-positive bacteria and *Candida albicans*.<sup>[5]</sup>

Microorganism	Type	MIC (µg/mL)	MBC (µg/mL)	Exposure Time (min)
Gram-positive bacteria	Bacteria	2 - 5	Slightly higher than MIC	1 - 2
Gram-negative organisms	Bacteria	16 - 48	Slightly higher than MIC	1 - 2
<i>Klebsiella pneumoniae</i> (one strain)	Bacteria	-	100	10
<i>Candida albicans</i>	Fungus	6 - 8	Slightly higher than MIC	1 - 2

## Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **benzoxonium** chloride, based on standard laboratory methods.

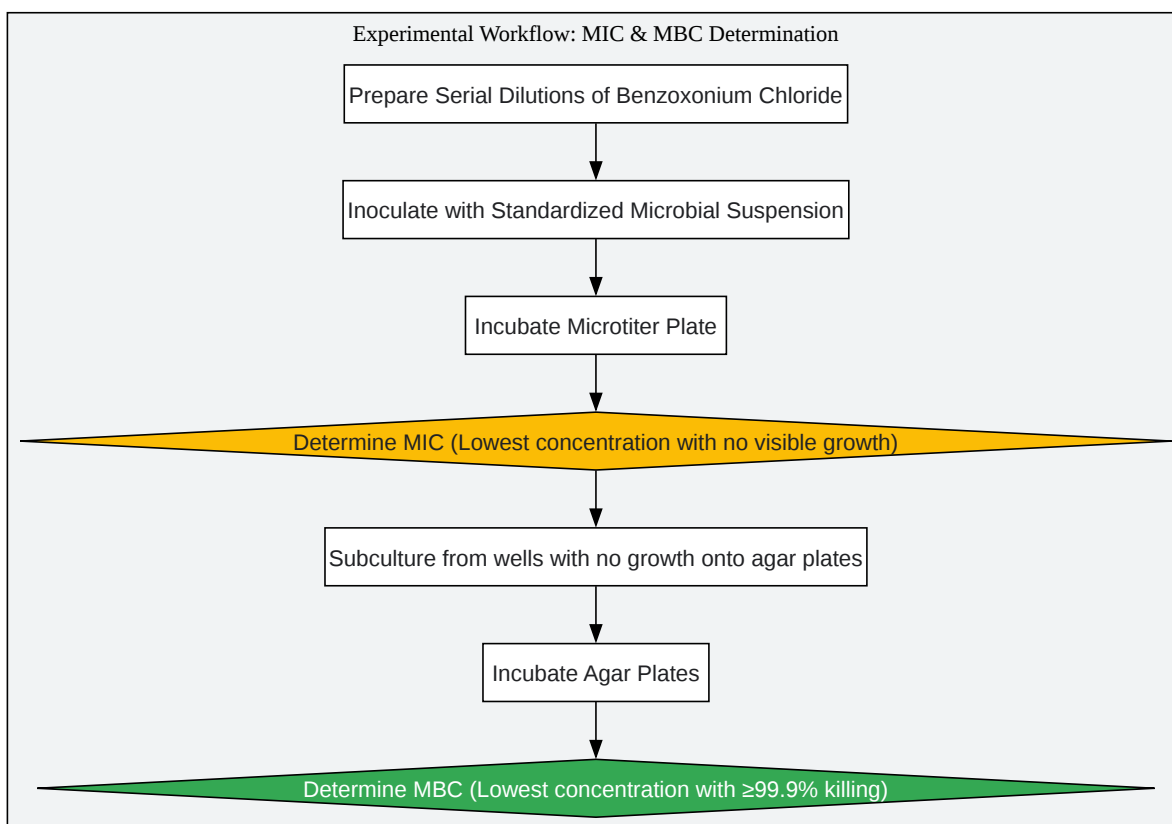
### Determination of MIC and MBC

Materials:

- **BenzoXonium** chloride stock solution
- Appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Standardized microbial inoculum (0.5 McFarland standard)
- 96-well microtiter plates
- Agar plates for subculturing

## Protocol:

- Serial Dilution: Prepare two-fold serial dilutions of the **benzoxonium** chloride stock solution in the 96-well microtiter plate using the appropriate culture medium.
- Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL. Include positive (microorganism and medium) and negative (medium only) growth controls.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
- MIC Determination: The MIC is the lowest concentration of **benzoxonium** chloride that completely inhibits visible growth of the microorganism.
- MBC Determination:
  - Subculture a small aliquot (e.g., 10  $\mu$ L) from each well of the MIC plate that shows no visible growth onto an appropriate agar medium.
  - Incubate the agar plates under suitable conditions.
  - The MBC is the lowest concentration of the antimicrobial agent that results in a  $\geq 99.9\%$  reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.



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